molecular formula C20H19NO B12582145 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol CAS No. 647017-94-5

2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol

Katalognummer: B12582145
CAS-Nummer: 647017-94-5
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: ZJLZVIVEGULKJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol is an organic compound that features a naphthalene ring, a butenyl chain, and an aminophenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol typically involves the reaction of 1-(Naphthalen-2-yl)but-3-en-1-amine with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials

Wirkmechanismus

The mechanism by which 2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol exerts its effects involves interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{[1-(Naphthalen-2-yl)but-3-en-1-yl]amino}phenol is unique due to its combination of a naphthalene ring, a butenyl chain, and an aminophenol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Eigenschaften

CAS-Nummer

647017-94-5

Molekularformel

C20H19NO

Molekulargewicht

289.4 g/mol

IUPAC-Name

2-(1-naphthalen-2-ylbut-3-enylamino)phenol

InChI

InChI=1S/C20H19NO/c1-2-7-18(21-19-10-5-6-11-20(19)22)17-13-12-15-8-3-4-9-16(15)14-17/h2-6,8-14,18,21-22H,1,7H2

InChI-Schlüssel

ZJLZVIVEGULKJY-UHFFFAOYSA-N

Kanonische SMILES

C=CCC(C1=CC2=CC=CC=C2C=C1)NC3=CC=CC=C3O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.